molecular formula C8H12N2O B8699550 3-(2-Aminopyridin-4-yl)propan-1-ol

3-(2-Aminopyridin-4-yl)propan-1-ol

Cat. No.: B8699550
M. Wt: 152.19 g/mol
InChI Key: XVAGPEVBJCXZCR-UHFFFAOYSA-N
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Description

3-(2-Aminopyridin-4-yl)propan-1-ol is a pyridine derivative featuring a propanol chain linked to a 2-aminopyridine ring at the 4-position. The molecular formula for the 3-yl analog is C₈H₁₂N₂O, with a molecular weight of 152.19 g/mol . Positional isomerism (amino group at pyridine-4 vs. pyridine-3) may influence solubility, reactivity, and biological activity due to electronic and steric effects.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3-(2-aminopyridin-4-yl)propan-1-ol

InChI

InChI=1S/C8H12N2O/c9-8-6-7(2-1-5-11)3-4-10-8/h3-4,6,11H,1-2,5H2,(H2,9,10)

InChI Key

XVAGPEVBJCXZCR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CCCO)N

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 3-(2-Aminopyridin-3-yl)propan-1-ol

  • Structure: Amino group at pyridine-3 position.
  • Properties : Molecular weight 152.19 g/mol , CAS 89226-78-8, priced at $400/g (1 g scale) .

Fluorinated Derivative: 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol

  • Structure : 5-Fluoro substitution on the pyridine ring.
  • Properties : Introduces electronegativity, which can increase metabolic stability and alter pKa values .
  • Applications : Fluorination often enhances pharmacokinetic properties in drug candidates.

Chlorinated and Nitro-Substituted Analogs

  • Example: 3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol (IV-9) Synthesis: Reacts 2,4-dichloro-3-nitropyridine with 3-(methylamino)propan-1-ol in DMSO/DIEA (71% yield) . Properties: Molecular weight 246 g/mol, ESI-MS m/z = 246 [M+H]+ . Comparison: Nitro and chloro groups increase molecular weight and introduce steric hindrance, reducing reactivity compared to the amino-substituted parent compound.

Heterocyclic Variants: 3-Amino-2-(pyrimidin-4-yl)propan-1-ol

  • Structure : Pyrimidine ring replaces pyridine.
  • Properties : Molecular formula C₇H₁₁N₃O , molecular weight 153.18 g/mol .
  • Key Differences : Pyrimidine’s dual nitrogen atoms may enhance binding to biological targets like kinases or nucleic acids.

Table 1: Comparative Molecular Data

Compound Molecular Formula M.W. (g/mol) CAS Number Key Substituents
3-(2-Aminopyridin-3-yl)propan-1-ol C₈H₁₂N₂O 152.19 89226-78-8 2-Amino, pyridine-3
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol C₈H₁₁FN₂O 170.19 Not provided 5-Fluoro, pyridine-3
3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol C₉H₁₂ClN₃O₃ 246.07 Not provided 2-Chloro, 3-nitro, methyl
3-Amino-2-(pyrimidin-4-yl)propan-1-ol C₇H₁₁N₃O 153.18 1284185-20-1 Pyrimidine-4

Research Implications and Gaps

While 3-(2-Aminopyridin-4-yl)propan-1-ol’s exact data are unavailable, its analogs suggest:

  • Synthetic Routes : Likely involve nucleophilic substitution or coupling reactions, similar to IV-9’s synthesis .
  • Biological Potential: Amino-pyridine derivatives are explored as kinase inhibitors or antimicrobial agents; the 4-yl isomer’s activity warrants further study.

Note: The absence of direct data on the 4-yl isomer highlights a research gap. Future studies should prioritize its synthesis and characterization.

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